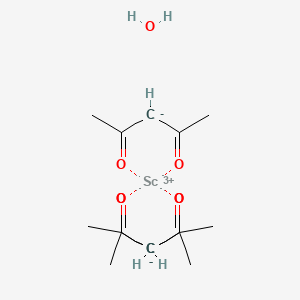
Scandium(III) 2,4-pentanedionate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandium(III) 2,4-pentanedionate hydrate can be synthesized through the reaction of scandium salts with 2,4-pentanedione (acetylacetone) in the presence of a base. The reaction typically involves dissolving scandium chloride or scandium nitrate in a solvent such as ethanol, followed by the addition of acetylacetone and a base like sodium hydroxide. The mixture is then heated under reflux conditions to facilitate the formation of the scandium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity scandium salts and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Scandium(III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with other ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Ligands: Such as phosphines, amines, and other bidentate ligands.
Solvents: Ethanol, methanol, and other polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination reactions with phosphine ligands can yield phosphine-scandium complexes .
Applications De Recherche Scientifique
Scandium(III) 2,4-pentanedionate hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of scandium(III) 2,4-pentanedionate hydrate involves its ability to form stable coordination complexes with various ligands. The scandium ion can interact with electron-rich sites on the ligands, leading to the formation of stable coordination bonds. This property is exploited in various applications, including catalysis and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium(III) 2,4-pentanedionate hydrate: Similar in structure and properties but with yttrium as the central metal ion.
Lanthanum(III) 2,4-pentanedionate hydrate: Another similar compound with lanthanum as the central metal ion.
Uniqueness
Scandium(III) 2,4-pentanedionate hydrate is unique due to the specific properties of scandium, such as its small ionic radius and high charge density. These properties result in the formation of highly stable and reactive coordination complexes, making it particularly useful in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C15H23O7Sc |
|---|---|
Poids moléculaire |
360.29 g/mol |
Nom IUPAC |
pentane-2,4-dione;scandium(3+);hydrate |
InChI |
InChI=1S/3C5H7O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |
Clé InChI |
CVECGEYICNFOOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
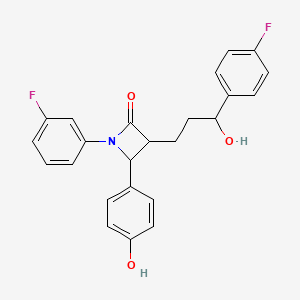
![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)
![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)

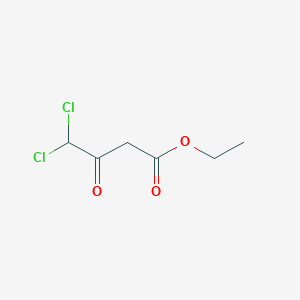

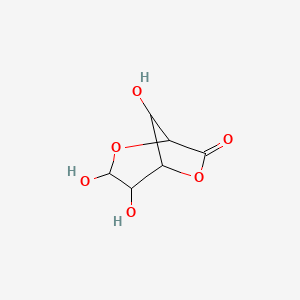

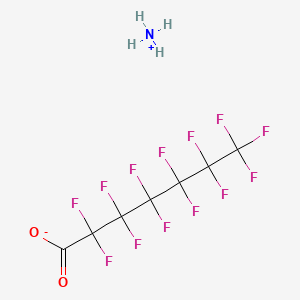

![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![2-Amino-6-chloro-[(4-methylphenyl)thio]-9-(2',3',5'-tri-O-acetyl--D-ribofuranosyl)purine](/img/structure/B15129891.png)
